

# "11-Oxomogroside IIa" comparative sweetness profile

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Compound of Interest

Compound Name: 11-Oxomogroside IIa

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## Comparative Sweetness Profile of 11-Oxomogroside V

A detailed guide for researchers, scientists, and drug development professionals on the sensory characteristics of 11-Oxomogroside V in comparison to other prominent sweeteners.

Disclaimer: Initial research sought to provide a comparative sweetness profile for **11- Oxomogroside IIa**. However, a comprehensive search of scientific literature and databases yielded no specific sensory data for this particular compound. Therefore, this guide focuses on the closely related and scientifically documented **11-**Oxomogroside V, a prominent sweet-tasting triterpene glycoside found in Monk Fruit (Siraitia grosvenorii). This substitution allows for a data-driven comparison, and the findings for **11-**Oxomogroside V may offer valuable insights into the potential sensory profile of other similar mogroside compounds.

## Introduction to 11-Oxomogroside V and Comparative Sweeteners

11-Oxomogroside V is a natural, high-intensity sweetener derived from Monk Fruit.[1] It is a cucurbitane-type triterpene glycoside and is one of the compounds responsible for the fruit's intense sweetness.[1] For the purpose of this guide, its sweetness profile will be compared against a selection of widely used natural and artificial sweeteners:



- Mogroside V: The most abundant mogroside in Monk Fruit and a major contributor to its sweetness.
- Rebaudioside A (Reb A): A steviol glycoside from the Stevia plant, known for its high sweetness intensity.
- Aspartame: A widely used artificial sweetener composed of two amino acids.
- Sucralose: A non-caloric artificial sweetener derived from sucrose.

This comparison aims to provide a comprehensive understanding of the sensory attributes of 11-Oxomogroside V, including its sweetness intensity, temporal profile (onset and duration of sweetness), and any associated off-tastes.

## **Quantitative Sweetness Profile Comparison**

The following table summarizes the available quantitative data on the sweetness intensity and notable sensory characteristics of 11-Oxomogroside V and the selected comparative sweeteners. It is important to note that direct, side-by-side comparative sensory data for 11-Oxomogroside V is limited in the public domain. The information presented is compiled from various studies and sources.



Sweetener	Туре	Sweetness Intensity (vs. Sucrose)	Onset	Duration	Common Off- Tastes/Note s
11- Oxomogrosid e V	Natural	Data not available; described as a "natural sweetener"	Data not available	Data not available	Data not available
Mogroside V	Natural	~250-400 times	Slower than sucrose	Lingering	Less bitter than some steviol glycosides
Rebaudioside A	Natural	~200-300 times	Slower than sucrose	Lingering	Bitter, licorice, metallic aftertaste at high concentration s[2]
Aspartame	Artificial	~200 times	Similar to sucrose	Slightly lingering	Clean, sugar- like taste; can degrade at high temperatures
Sucralose	Artificial	~600 times	Similar to sucrose	Lingering	Generally clean taste; some report a slight aftertaste
Sucrose	Natural	1 (Reference)	Rapid	Short	-

## **Experimental Protocols for Sensory Evaluation**



The data presented in comparative sweetness profiling is typically generated through rigorous sensory evaluation protocols involving trained human panelists. Common methodologies include:

### **Quantitative Descriptive Analysis (QDA)**

Objective: To identify and quantify the sensory attributes of a sweetener.

#### Methodology:

- Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various taste attributes (e.g., sweetness, bitterness, metallic taste, aftertaste).
- Vocabulary Development: The panel collaboratively develops a consensus vocabulary of descriptive terms to characterize the sensory properties of the sweeteners being tested.
- Sample Preparation: Sweetener solutions are prepared at concentrations that elicit a target sweetness intensity, often matched to a specific sucrose concentration (e.g., 5% or 10% sucrose-equivalent sweetness).
- Evaluation: Panelists evaluate the samples in a controlled environment, often using a sipand-spit method with water and unsalted crackers for palate cleansing between samples.[3]
- Data Collection: Panelists rate the intensity of each sensory attribute on a linear scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
- Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between sweeteners.

## **Time-Intensity (TI) Analysis**

Objective: To measure the intensity of a specific sensory attribute (e.g., sweetness) over time.

#### Methodology:

 Panelist Training: Panelists are trained to continuously rate the perceived intensity of a sensation from the moment of tasting until it disappears.

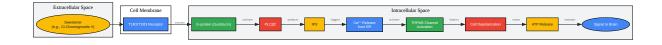


- Sample Presentation: A single sample is presented to the panelist.
- Data Recording: Using a computerized system, the panelist moves a cursor or joystick to
  indicate the perceived intensity of the attribute in real-time. The system records the intensity
  as a function of time.
- Data Analysis: The resulting time-intensity curves are analyzed for key parameters such as:
  - Imax: Maximum intensity.
  - Tmax: Time to reach maximum intensity (onset).
  - Tdur: Total duration of the sensation.
  - Area under the curve: Total perceived intensity.

## **Signaling Pathways in Sweet Taste Perception**

The perception of sweetness is initiated by the binding of sweet molecules to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.[4][5][6][7]

The primary sweet taste receptor is a heterodimer of two proteins: T1R2 (Taste Receptor type 1 member 2) and T1R3 (Taste Receptor type 1 member 3).[4][5][6][7] The binding of a sweetener to this T1R2/T1R3 receptor triggers a cascade of intracellular events.



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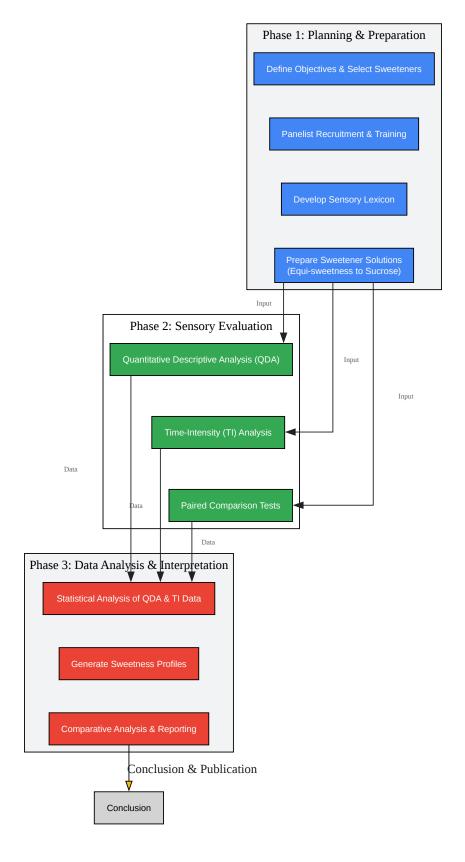
Caption: Sweet Taste Signaling Pathway.



# **Experimental Workflow for Comparative Sweetness Profiling**

The following diagram illustrates a typical workflow for a comprehensive comparative study of sweeteners.





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Caption: Sweetener Sensory Profiling Workflow.



### Conclusion

While specific quantitative sensory data for **11-Oxomogroside IIa** remains elusive, this guide provides a comparative framework using the closely related compound, **11-Oxomogroside** V. Based on the characteristics of other mogrosides, it is plausible that **11-Oxomogroside** V offers a high-intensity sweetness with a potentially favorable taste profile, characterized by a slower onset and longer duration of sweetness compared to sucrose. Further dedicated sensory research is required to fully elucidate the specific sensory characteristics of **11-Oxomogroside** V and to draw direct comparisons with other high-intensity sweeteners. The experimental protocols and pathway information provided herein offer a robust foundation for such future investigations.

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